molecular formula C5H5F2N B6170752 2-(2,2-difluorocyclopropyl)acetonitrile CAS No. 2105122-14-1

2-(2,2-difluorocyclopropyl)acetonitrile

Cat. No.: B6170752
CAS No.: 2105122-14-1
M. Wt: 117.1
InChI Key:
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Description

2-(2,2-difluorocyclopropyl)acetonitrile is an organic compound with the molecular formula C5H5F2N It features a cyclopropyl ring substituted with two fluorine atoms and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluorocyclopropyl)acetonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of the acetonitrile group. One common method includes the reaction of a difluorocyclopropane derivative with a nitrile source under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process may also include purification steps such as distillation or recrystallization to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluorocyclopropyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2-(2,2-difluorocyclopropyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclopropyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the cyclopropyl ring can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dichlorocyclopropyl)acetonitrile
  • 2-(2,2-dibromocyclopropyl)acetonitrile
  • 2-(2,2-difluorocyclopropyl)ethylamine

Uniqueness

2-(2,2-difluorocyclopropyl)acetonitrile is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity compared to its chlorinated or brominated analogs .

Properties

CAS No.

2105122-14-1

Molecular Formula

C5H5F2N

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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